N-Methoxy-N-methylisonicotinamide
Overview
Description
N-Methoxy-N-methylisonicotinamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of isonicotinamide, where the amide nitrogen is substituted with a methoxy and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methoxy-N-methylisonicotinamide can be synthesized through the reaction of isonicotinic acid with methanol and methylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: N-Methoxy-N-methylisonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methoxy-N-methylisonicotinic acid.
Reduction: Reduction of the compound can yield this compound derivatives with different functional groups.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-Methoxy-N-methylisonicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Methoxy-N-methylisonicotinamide involves its interaction with specific molecular targets. The methoxy and methyl groups enhance its ability to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in metabolic and signaling pathways .
Comparison with Similar Compounds
- N-Methoxy-N-methylpyridine-4-carboxamide
- N-Methoxy-N-methyl-4-pyridinecarboxamide
Comparison: N-Methoxy-N-methylisonicotinamide is unique due to its specific substitution pattern on the isonicotinamide backbone. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the methoxy group can influence its solubility and reactivity, making it more suitable for certain applications .
Properties
IUPAC Name |
N-methoxy-N-methylpyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(12-2)8(11)7-3-5-9-6-4-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEFMSGNAOIBOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=NC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396835 | |
Record name | N-METHOXY-N-METHYLISONICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100377-32-0 | |
Record name | N-METHOXY-N-METHYLISONICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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